6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione
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Overview
Description
6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with cyanoacetyl compounds under controlled conditions. The reaction may require catalysts such as piperidine or ammonium acetate and is usually carried out in solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of substituted dihydropyridine compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of cardiovascular drugs.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar therapeutic applications.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
6-Methyl-5-acetyl-3-cyano-4-pyridyl-1,4-dihydropyridine-2(3H)-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
CAS No. |
116736-42-6 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-acetyl-6-methyl-4-pyridin-4-yl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3OS/c1-8-12(9(2)18)13(10-3-5-16-6-4-10)11(7-15)14(19)17-8/h3-6,13,17,19H,1-2H3 |
InChI Key |
APRYYOTYMLTMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=NC=C2)C(=O)C |
Origin of Product |
United States |
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